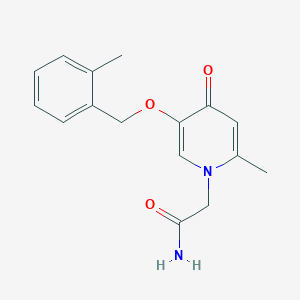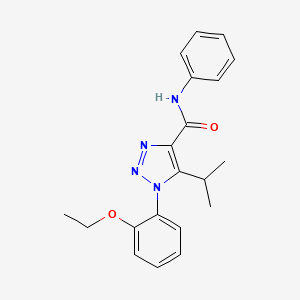
Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs, such as Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur as a heteroatom . The exact molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, in particular, is a condensation reaction that produces aminothiophene derivatives .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions A general, mild, and efficient protocol for the synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate is achieved using H3PMo12O40 in ethanol at 0°C by a one-pot, three-component condensation. This method presents advantages like convenient operation, excellent yields, and being environmentally benign, highlighting a plausible formation mechanism (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial Activity Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives exhibit significant in vitro antimicrobial activity, with some compounds more potent than standard drugs against Aspergillus fumigatus and Syncephalastrum racemosum. This study underscores the potential of these compounds as antimicrobial agents, supported by molecular modeling for the most active compounds (Y. Mabkhot et al., 2015).
Pharmacological Evaluation Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and evaluated as glutaminase inhibitors, highlighting some truncated analogs that retained the potency of the original compound with improved aqueous solubility. These analogs demonstrated the ability to attenuate the growth of human lymphoma B cells in vitro and in a mouse xenograft model, indicating their potential therapeutic applications (K. Shukla et al., 2012).
Antibacterial and Antifungal Activity Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit excellent biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities, providing a significant contribution to the development of new therapeutic agents (K. C. Prasad et al., 2017).
Anti-rheumatic Potential Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibit significant antioxidant, analgesic, and anti-rheumatic effects. This study highlights the potential of these compounds for treating rheumatic diseases, backed by in vivo models (Y. Sherif & N. Hosny, 2014).
Mécanisme D'action
Target of Action
It’s known that thiophene derivatives, which ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a part of, have been found to bind with high affinity to multiple receptors . These compounds are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound has shown potential antimicrobial activity by interacting with bacterial cell wall synthesis proteins .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune responses . The compound modulates gene expression by inhibiting transcription factors that regulate pro-inflammatory cytokines. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it inhibits the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . This inhibition results in reduced inflammation and pain. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular functions . Some degradation products may form under specific conditions, which could influence its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antimicrobial properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction of this compound with metabolic enzymes can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and DNA . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWGHLVACAVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


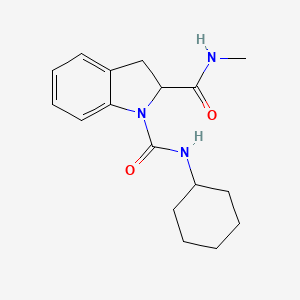
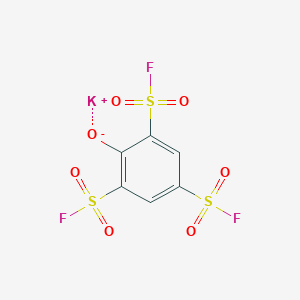
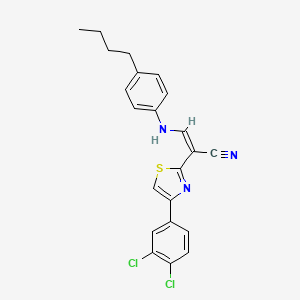
![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)
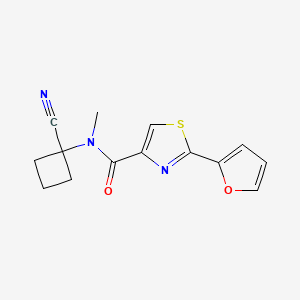
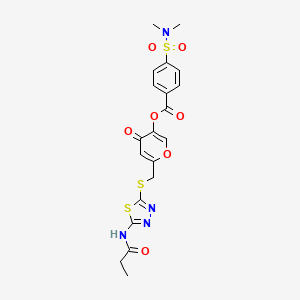
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)
